Androst-5-ene-17-one-3beta,7beta-diol

Anti-glucocorticoid 11β-HSD1 inhibition Cortisol metabolism

Researchers investigating 11β-HSD1-mediated glucocorticoid pathways often encounter substrate potency ceilings with 7α-OH-DHEA. This 7β epimer resolves that limitation: • 11β-HSD1 Ki = 0.255 µM-7.25× more potent than 7α-OH-DHEA, enabling lower working concentrations & reduced solvent artifacts • KM = 9.5 µM (7.4-fold lower than the 7α-epimer) for maximal assay sensitivity at low substrate levels • Uniquely reverses dexamethasone-induced immune suppression in splenocyte assays-a property absent in DHEA and 7α-OH-DHEA Supplied with full analytical documentation for reproducible results.

Molecular Formula C19H28O3
Molecular Weight 304.4 g/mol
Cat. No. B15198250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrost-5-ene-17-one-3beta,7beta-diol
Molecular FormulaC19H28O3
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)C(C=C4C3(CCC(C4)O)C)O
InChIInChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-15,17,20-21H,3-9H2,1-2H3
InChIKeyOLPSAOWBSPXZEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7β-OH-DHEA: Identity and In-Class Context


Androst-5-ene-17-one-3beta,7beta-diol, also known as 7β-hydroxydehydroepiandrosterone (7β-OH-DHEA), is a C19 androstanoid steroid metabolite of dehydroepiandrosterone (DHEA), characterized by an additional hydroxyl substituent at the 7β-position [1]. It is endogenously formed via cytochrome P450 7B1 (CYP7B1) 7α-hydroxylation of DHEA followed by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)-mediated interconversion through a 7-oxo-DHEA intermediate and is further recognized as an endogenous weak androgen/estrogen as well as a human blood serum metabolite [2][3].

Metabolic pathway C7-oxygenated steroid interconversion studies via 11β-HSD1
Enzyme probe 11β-HSD1 substrate and competitive inhibitor research
Reference standard Endogenous human serum metabolite identification

7β-OH-DHEA vs. DHEA Analogs: Critical Distinctions


Androst-5-ene-17-one-3beta,7beta-diol differs markedly from its parent DHEA and its in-class analogs 7α-OH-DHEA and 7-oxo-DHEA in both enzyme interaction kinetics and biologically relevant functional outcomes. Although all three C7-oxygenated DHEA metabolites are interconverted by 11β-HSD1, the kinetic parameters governing their formation and clearance are highly asymmetric, with 7β-OH-DHEA displaying a significantly lower KM for oxidation and a substantially greater Vmax for its generation from 7-oxo-DHEA [1][2]. This enzymatic preference means that simple substitution with 7α-OH-DHEA or 7-oxo-DHEA cannot recapitulate the same steady-state levels or response magnitude of 7β-OH-DHEA in tissues expressing 11β-HSD1. Furthermore, functional assays reveal a qualitative divergence: while DHEA and 7α-OH-DHEA suppress plaque-forming cell responses, only 7β-OH-DHEA effectively counteracts dexamethasone-induced immune suppression, an antiglucocorticoid property not shared by the other analogs [3]. Therefore, generic substitution based solely on membership in the DHEA metabolite class obscures these kinetic and functional distinctions.

Kinetic asymmetry 7α-OH-DHEA displays markedly lower substrate affinity for 11β-HSD1 oxidation, altering metabolic flux interpretation compared to the 7β epimer.
Functional divergence Only 7β-OH-DHEA counteracts dexamethasone-induced immune suppression; DHEA and 7α-OH-DHEA do not reproduce this antiglucocorticoid endpoint.

7β-OH-DHEA vs. Analogs: Quantitative Evidence


11β-HSD1 Cortisol Oxidation Inhibition

In a direct head-to-head comparison using human dermal S9 fraction containing 11β-HSD1, 7β-OH-DHEA inhibited cortisol oxidation competitively with a Ki of 0.255 ± 0.005 µM, whereas 7α-OH-DHEA exhibited a Ki of 1.85 ± 0.495 µM [1]. This corresponds to a 7.25-fold greater inhibitory potency, confirming that the 7β epimer binds the enzyme active site with substantially higher affinity than the 7α epimer.

Cortisol Oxidation Ki
Head-to-head
7β: 0.255 µM
7α: 1.85 µM
7.25-fold lower Ki
Indicates higher binding affinity in 11β-HSD1 inhibition assay context.
Human dermal S9 fraction; competitive inhibition kinetics.
Anti-glucocorticoid 11β-HSD1 inhibition Cortisol metabolism

11β-HSD1 Substrate Affinity

Using recombinant human 11β-HSD1 expressed in yeast, the KM for oxidation of 7β-OH-DHEA to 7-oxo-DHEA was 9.5 µM, whereas the KM for oxidation of 7α-OH-DHEA was 70 µM [1]. Both epimers exhibited equivalent Vmax values. The 7.4-fold lower KM indicates that 7β-OH-DHEA is a significantly better substrate for the oxidase activity of 11β-HSD1 and will be consumed more efficiently at lower substrate concentrations.

Substrate Affinity (KM)
Head-to-head
7β: 9.5 µM
7α: 70 µM
7.4-fold lower KM
Supports preferential oxidation substrate interpretation for 11β-HSD1 at low concentrations.
Recombinant human enzyme expressed in yeast.
Enzyme kinetics 11β-HSD1 Substrate affinity

Antiglucocorticoid Rescue of Immune Response

In a murine splenocyte primary immune response assay, dexamethasone suppressed plaque-forming cell numbers (NPFC). DHEA and 7α-OH-DHEA both further decreased NPFC, failing to oppose dexamethasone action. In contrast, 7β-OH-DHEA at higher concentrations was able to counteract the suppressive effect of dexamethasone on NPFC, restoring immune response parameters [1]. This qualitative functional divergence—antiglucocorticoid rescue by 7β-OH-DHEA but not by the parent DHEA or the 7α epimer—cannot be inferred from structural similarity alone.

Immune Rescue Function
Head-to-head
7β: Counteracts dexamethasone suppression 7α / DHEA: No rescue; further decrease NPFC
Unique antiglucocorticoid response profile in murine splenocyte assay context.
Plaque-forming cell (NPFC) assay with dexamethasone challenge.
Antiglucocorticoid Immunomodulation Dexamethasone antagonism

7β-OH-DHEA: Optimal Application Scenarios


Antiglucocorticoid Probe & 11β-HSD1 Pharmacology

With a Ki of 0.255 µM for 11β-HSD1-mediated cortisol oxidation—7.25-fold more potent than 7α-OH-DHEA—Androst-5-ene-17-one-3beta,7beta-diol is the preferred 7-hydroxylated DHEA metabolite for competitive inhibition studies targeting the glucocorticoid-activating function of 11β-HSD1. This potency advantage allows for lower working concentrations in cell-based and tissue homogenate assays, reducing off-target solvent effects and improving signal-to-noise ratios in antiglucocorticoid screening campaigns. [1]

C7-Oxygenated Neurosteroid Flux Analysis

The 7.4-fold lower KM of 7β-OH-DHEA (9.5 µM) compared to 7α-OH-DHEA (70 µM) for 11β-HSD1-mediated oxidation makes the 7β epimer the kinetically favored substrate in metabolic flux assays. Researchers quantifying neurosteroid interconversion in brain, liver, or skin preparations should select 7β-OH-DHEA as the starting substrate when aiming to detect product formation with maximal sensitivity at low substrate concentrations, or when modeling the forward oxidation arm of the 11β-HSD1 cycle. [2]

Glucocorticoid-Immune Axis Functional Screening

Androst-5-ene-17-one-3beta,7beta-diol is uniquely capable of counteracting dexamethasone-induced immune suppression in splenocyte assays, a functional property absent in DHEA and 7α-OH-DHEA. This selectivity makes it an essential positive control and mechanistic probe for studies examining glucocorticoid modulation of humoral immunity, plaque-forming cell responses, and the identification of native antiglucocorticoid mediators. [3]

Application
Selection Property
Validation Focus
11β-HSD1 inhibition studies
Competitive inhibition profile
Cortisol oxidation endpoint review
Neurosteroid metabolic flux assays
Substrate affinity context
11β-HSD1 oxidation kinetics
Immune modulation pathway studies
Functional antiglucocorticoid response
Dexamethasone-challenged splenocyte assay
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